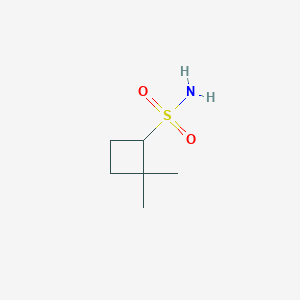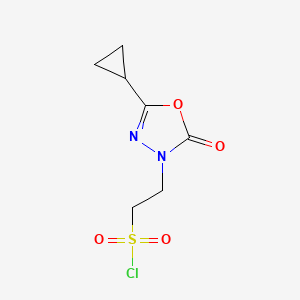
3-(2-Hydroxybutyl)azepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Hydroxybutyl)azepan-2-one is a seven-membered heterocyclic compound with the molecular formula C10H19NO2 It is a derivative of azepane, a nitrogen-containing ring structure, and features a hydroxybutyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxybutyl)azepan-2-one typically involves the ring-expansion reaction of a suitable precursor. One common method is the reaction of a 4-substituted cyclohexanone with a chiral 1,3-azidopropanol derivative in the presence of a Lewis acid promoter such as boron trifluoride etherate. This reaction proceeds through a ring-expansion mechanism to form the desired lactam .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of lactam synthesis, such as the Beckmann rearrangement of oximes or the ring-expansion of cyclic ketones, can be adapted for large-scale production.
化学反応の分析
Types of Reactions
3-(2-Hydroxybutyl)azepan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl side chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The lactam ring can be reduced to form the corresponding amine.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted azepan-2-one derivatives.
科学的研究の応用
3-(2-Hydroxybutyl)azepan-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It can be used to study the biological activity of azepane derivatives.
Industry: Used in the production of polymers and materials with specific properties.
作用機序
The mechanism of action of 3-(2-Hydroxybutyl)azepan-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxybutyl side chain and the lactam ring are crucial for its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Caprolactam: A six-membered lactam used in the production of Nylon 6.
Azepine: A seven-membered nitrogen-containing ring structure.
Oxazepine: A seven-membered ring containing both nitrogen and oxygen atoms.
Thiazepine: A seven-membered ring containing both nitrogen and sulfur atoms.
Uniqueness
3-(2-Hydroxybutyl)azepan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
3-(2-hydroxybutyl)azepan-2-one |
InChI |
InChI=1S/C10H19NO2/c1-2-9(12)7-8-5-3-4-6-11-10(8)13/h8-9,12H,2-7H2,1H3,(H,11,13) |
InChIキー |
UAGBRFJJHKVYSX-UHFFFAOYSA-N |
正規SMILES |
CCC(CC1CCCCNC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[3-(Bromomethyl)phenoxy]methyl}pyridine](/img/structure/B13160490.png)

![Methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13160500.png)

![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13160518.png)




![1-[1-ethyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]piperidine-2-carboxylic acid](/img/structure/B13160546.png)


